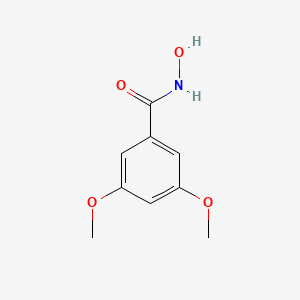

N-hydroxy-3,5-dimethoxybenzamide

Description

BenchChem offers high-quality N-hydroxy-3,5-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-hydroxy-3,5-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

710311-79-8 |

|---|---|

Molecular Formula |

C9H11NO4 |

Molecular Weight |

197.19 g/mol |

IUPAC Name |

N-hydroxy-3,5-dimethoxybenzamide |

InChI |

InChI=1S/C9H11NO4/c1-13-7-3-6(9(11)10-12)4-8(5-7)14-2/h3-5,12H,1-2H3,(H,10,11) |

InChI Key |

NPRXYCJZKRNZPU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NO)OC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of N-hydroxy-3,5-dimethoxybenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-hydroxy-3,5-dimethoxybenzamide, a compound of interest in medicinal chemistry due to its structural relation to known histone deacetylase (HDAC) inhibitors. This document details the synthetic pathway, experimental protocols, and relevant biological context, presenting quantitative data in a clear, tabular format and illustrating key processes with diagrams.

Synthetic Pathway Overview

The synthesis of N-hydroxy-3,5-dimethoxybenzamide is most effectively achieved through a three-step process commencing with the commercially available 3,5-dihydroxybenzoic acid. The synthetic strategy involves:

-

Methylation: The initial step is the methylation of the two hydroxyl groups of 3,5-dihydroxybenzoic acid to yield the key intermediate, 3,5-dimethoxybenzoic acid.

-

Esterification: The carboxylic acid functionality of 3,5-dimethoxybenzoic acid is then converted to its corresponding ethyl ester, ethyl 3,5-dimethoxybenzoate, through a Fischer esterification.

-

Hydroxamic Acid Formation: Finally, the ethyl ester undergoes reaction with hydroxylamine to produce the target compound, N-hydroxy-3,5-dimethoxybenzamide.

This pathway is illustrated in the workflow diagram below.

Caption: Overall synthetic route for N-hydroxy-3,5-dimethoxybenzamide.

Experimental Protocols

The following protocols are adapted from established and reliable synthetic procedures and provide a detailed methodology for the synthesis of N-hydroxy-3,5-dimethoxybenzamide.

Synthesis of 3,5-Dimethoxybenzoic Acid

This procedure is adapted from a standard methylation reaction of a phenolic compound.

Materials:

-

3,5-Dihydroxybenzoic acid

-

Dimethyl sulfate

-

Potassium carbonate (anhydrous)

-

Acetone

-

Sodium hydroxide (30% aqueous solution)

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

To a 100 mL single-necked flask, add 3,5-dihydroxybenzoic acid (1.54 g, 10 mmol) and dissolve it in 20 mL of acetone.

-

Add anhydrous potassium carbonate (4.14 g, 30 mmol) to the solution at room temperature.

-

Slowly add 3.5 mL of dimethyl sulfate dropwise to the stirred mixture.

-

Heat the reaction mixture to 55°C and allow it to reflux overnight.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.

-

Add 30 mL of water to the residue, followed by the addition of a 30% sodium hydroxide solution to adjust the pH to 14.

-

Heat the mixture to 75°C and maintain for 4 hours to ensure complete hydrolysis of any ester byproducts.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 6.

-

A white solid will precipitate. Collect the solid by filtration, wash with cold water, and dry to obtain 3,5-dimethoxybenzoic acid.[1]

Synthesis of Ethyl 3,5-Dimethoxybenzoate

This protocol follows the principles of a classic Fischer esterification.[2][3]

Materials:

-

3,5-Dimethoxybenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (5% aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3,5-dimethoxybenzoic acid (e.g., 1.82 g, 10 mmol) in absolute ethanol (e.g., 20 mL).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Pour the residue into water and extract with diethyl ether (3 x 25 mL).

-

Wash the combined organic layers with a 5% sodium bicarbonate solution to remove any unreacted acid, followed by a wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield ethyl 3,5-dimethoxybenzoate.[1][4][5]

Synthesis of N-hydroxy-3,5-dimethoxybenzamide

This procedure is adapted from the Organic Syntheses protocol for the preparation of benzohydroxamic acid.[6]

Materials:

-

Hydroxylamine hydrochloride

-

Potassium hydroxide

-

Methanol

-

Ethyl 3,5-dimethoxybenzoate

-

Acetic acid (1.25 N)

-

Ethyl acetate

-

Benzene

Procedure:

-

Preparation of Potassium Hydroxamate:

-

Prepare a solution of hydroxylamine hydrochloride (e.g., 0.67 mole) in methanol (e.g., 240 mL) and a separate solution of potassium hydroxide (e.g., 1 mole) in methanol (e.g., 140 mL), both at the boiling point of the solvent.

-

Cool both solutions to 30-40°C.

-

Add the potassium hydroxide solution to the hydroxylamine solution with shaking, using an ice bath to control any temperature increase.

-

After complete addition, let the mixture stand in an ice bath for five minutes to allow for the precipitation of potassium chloride.

-

Add ethyl 3,5-dimethoxybenzoate (e.g., 0.33 mole) with thorough shaking.

-

Filter the mixture immediately with suction and wash the residue with a small amount of methanol.

-

Allow the filtrate to stand at room temperature. Crystals of potassium N-hydroxy-3,5-dimethoxybenzamide will form over 20 minutes to 3 hours.

-

After 48 hours, filter the crystals, wash with a small amount of absolute ethyl alcohol, and air dry.[6]

-

-

Formation of N-hydroxy-3,5-dimethoxybenzamide:

-

Prepare a mixture of the potassium salt (e.g., 0.2 mole) in 1.25 N acetic acid (e.g., 160 mL).

-

Stir and heat the mixture until a clear solution is obtained.

-

Allow the solution to cool to room temperature and then chill in an ice bath to crystallize the product.

-

Filter the white crystals of N-hydroxy-3,5-dimethoxybenzamide and dry.[6]

-

-

Purification (optional):

-

The crude product can be recrystallized by dissolving it in approximately 4.5 times its weight of hot ethyl acetate, filtering while hot to remove any insoluble impurities, and allowing the solution to cool to room temperature.

-

Wash the resulting white crystals with a small amount of benzene and allow them to air dry.[6]

-

Data Presentation

The following tables summarize the quantitative data for the key compounds in the synthesis of N-hydroxy-3,5-dimethoxybenzamide.

Table 1: Physical and Chemical Properties of Reactants and Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3,5-Dihydroxybenzoic acid | C₇H₆O₄ | 154.12 | 240-243 | - |

| 3,5-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | 185-187 | - |

| Ethyl 3,5-Dimethoxybenzoate | C₁₁H₁₄O₄ | 210.23 | 42-44 | 157-158 @ 16 mmHg |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 155-157 | - |

Table 2: Characterization Data for N-hydroxy-3,5-dimethoxybenzamide and Key Intermediate

| Compound Name | Expected Yield | 1H NMR Data (δ, ppm) | 13C NMR Data (δ, ppm) |

| Ethyl 3,5-Dimethoxybenzoate | High | A supporting information document indicates the availability of 1H and 13C NMR spectra for this compound.[7] | A supporting information document indicates the availability of 1H and 13C NMR spectra for this compound.[7] |

| N-hydroxy-3,5-dimethoxybenzamide | 57-60% (based on analogous reaction)[6] | A supporting information document lists the availability of a 1H NMR spectrum for N-hydroxy-3,5-dimethoxybenzamide.[6][8] | NMR spectra for para- and meta-substituted benzohydroxamic acids have been studied, providing a basis for characterization.[9] |

Note: Specific, experimentally determined yields and full spectral data for N-hydroxy-3,5-dimethoxybenzamide are not widely published and should be determined empirically.

Biological Context: Potential as a Histone Deacetylase (HDAC) Inhibitor

N-hydroxybenzamides are a well-established class of compounds that exhibit inhibitory activity against histone deacetylases (HDACs).[10][11] HDACs are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. This deacetylation leads to a more condensed chromatin structure, rendering the DNA less accessible to transcription factors and thereby repressing gene transcription.

In various cancers, the expression and activity of HDACs are often dysregulated, leading to the silencing of tumor suppressor genes and promoting cell proliferation and survival.[12][13] HDAC inhibitors can counteract this by maintaining a state of histone hyperacetylation, which relaxes the chromatin structure and allows for the re-expression of these silenced genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[12][14]

The hydroxamic acid moiety (-CONHOH) is a key pharmacophore in many potent HDAC inhibitors as it effectively chelates the zinc ion present in the active site of the enzyme, thereby blocking its catalytic activity.[15]

HDAC Inhibition Signaling Pathway

The mechanism of action of HDAC inhibitors involves the modulation of various cellular signaling pathways. A simplified representation of the HDAC inhibition pathway leading to anti-cancer effects is depicted below.

Caption: The HDAC inhibition pathway leading to anticancer effects.

Given its N-hydroxybenzamide scaffold, N-hydroxy-3,5-dimethoxybenzamide is a promising candidate for investigation as an HDAC inhibitor. Further research is warranted to determine its specific inhibitory profile against different HDAC isoforms and to evaluate its potential as an anticancer agent.[16][17]

References

- 1. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0286396) [np-mrd.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. aseestant.ceon.rs [aseestant.ceon.rs]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ring-substituted benzohydroxamic acids: 1H, 13C and 15N NMR spectra and NH-OH proton exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. turkjps.org [turkjps.org]

- 16. mdpi.com [mdpi.com]

- 17. The Effect of 3'-Hydroxy-3,4,5,4'-Tetramethoxy -stilbene, the Metabolite of the Resveratrol Analogue DMU-212, on the Motility and Proliferation of Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

N-hydroxy-3,5-dimethoxybenzamide: A Technical Overview of its Chemical Properties and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxy-3,5-dimethoxybenzamide, a member of the benzohydroxamic acid class of compounds, holds potential interest for researchers in medicinal chemistry and drug discovery. Its structural features, particularly the hydroxamic acid moiety and the dimethoxy-substituted phenyl ring, suggest possible interactions with biological targets, most notably histone deacetylases (HDACs). This technical guide provides a comprehensive overview of the available chemical properties, synthesis protocols, and a discussion of its potential biological activities based on related compounds.

Chemical Properties

Table 1: Physicochemical Properties of N-hydroxy-3,5-dimethoxybenzamide and Related Compounds

| Property | N-hydroxy-3,5-dimethoxybenzamide | 3,5-Dimethoxybenzoic Acid | N-hydroxy-3,4,5-trimethoxybenzamide |

| Molecular Formula | C₉H₁₁NO₄ | C₉H₁₀O₄ | C₁₀H₁₃NO₅ |

| Molecular Weight | 197.19 g/mol | 182.17 g/mol | 227.21 g/mol [1] |

| Melting Point | Not available | 185-187 °C | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Not available | Soluble in acetone, ethanol | Not available |

Experimental Protocols

The synthesis of N-hydroxy-3,5-dimethoxybenzamide can be achieved through standard organic chemistry methods. The following protocols are based on established procedures for the synthesis of hydroxamic acids from carboxylic acids or their derivatives.

Synthesis of 3,5-Dimethoxybenzoic Acid (Precursor)

3,5-Dimethoxybenzoic acid is a readily available starting material. Should a custom synthesis be required, a common method involves the methylation of 3,5-dihydroxybenzoic acid.

-

Reaction: 3,5-dihydroxybenzoic acid is reacted with a methylating agent, such as dimethyl sulfate, in the presence of a base like potassium carbonate in a suitable solvent like acetone. The reaction mixture is typically heated to reflux. Following the reaction, the solvent is removed, and the residue is treated with a strong base (e.g., NaOH) to hydrolyze any ester byproducts. Acidification of the mixture then precipitates the desired 3,5-dimethoxybenzoic acid.

Synthesis of N-hydroxy-3,5-dimethoxybenzamide

Two primary routes are commonly employed for the synthesis of benzohydroxamic acids.

Method 1: From 3,5-Dimethoxybenzoyl Chloride

-

Activation of the Carboxylic Acid: 3,5-dimethoxybenzoic acid is converted to its more reactive acid chloride derivative, 3,5-dimethoxybenzoyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

-

Reaction with Hydroxylamine: The resulting 3,5-dimethoxybenzoyl chloride is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate or triethylamine) to neutralize the HCl generated. This reaction is usually carried out in a suitable organic solvent at room temperature or with gentle heating.

Method 2: From an Ester of 3,5-Dimethoxybenzoic Acid

-

Esterification: 3,5-dimethoxybenzoic acid is first converted to its methyl or ethyl ester.

-

Reaction with Hydroxylamine: The ester is then treated with a solution of hydroxylamine, often generated in situ from hydroxylamine hydrochloride and a base like potassium hydroxide or sodium methoxide in an alcoholic solvent. The reaction mixture is typically stirred at room temperature for an extended period.

A supporting information document has indicated the existence of the 1H NMR spectrum for N-hydroxy-3,5-dimethoxybenzamide, confirming its successful synthesis and characterization in a research setting[2].

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for N-hydroxy-3,5-dimethoxybenzamide, its chemical structure is highly suggestive of potential activity as a histone deacetylase (HDAC) inhibitor. Hydroxamic acids are a well-established class of HDAC inhibitors, and various benzamide derivatives have shown potent and selective inhibitory effects[3][4].

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, the chromatin remains in a more relaxed state, allowing for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis. This mechanism is a key target in cancer therapy.

Hypothesized Signaling Pathway: HDAC Inhibition

The diagram below illustrates the general mechanism of action for a benzohydroxamic acid-based HDAC inhibitor.

References

- 1. N-Hydroxy-3,4,5-trimethoxybenzamide | C10H13NO5 | CID 237472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Synthesis and applications of benzohydroxamic acid-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer: Design, structure-activity relationship and anti-tumor activity study - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Mechanism of Action of N-hydroxy-3,5-dimethoxybenzamide Remains Undefined

A comprehensive review of scientific literature and chemical databases reveals a significant knowledge gap regarding the biological activity and mechanism of action of N-hydroxy-3,5-dimethoxybenzamide. Despite extensive searches, no specific data on its pharmacological targets, signaling pathways, or overall mechanism of action has been identified. Therefore, the creation of an in-depth technical guide as requested is not feasible at this time.

While the chemical structure of N-hydroxy-3,5-dimethoxybenzamide is known, with the chemical formula C9H11NO4, its biological effects have not been documented in publicly accessible research. Searches for this compound and its formula have primarily yielded information on its isomer, Levodopa, a well-known precursor to the neurotransmitter dopamine used in the treatment of Parkinson's disease. However, the structural differences between these two molecules preclude any direct extrapolation of their mechanisms of action.

The broader class of benzamide derivatives has been shown to exhibit a wide range of biological activities, including but not limited to, antipsychotic, antiemetic, and prokinetic effects, often through interaction with dopamine receptors. For instance, substituted benzamides have been evaluated as high-affinity ligands for CNS dopamine D2 receptors. Other research into complex benzamide structures has identified inhibitory activity against targets such as WDR5, a protein implicated in certain cancers.

Furthermore, the N-hydroxy group present in the target molecule is a feature of various biologically active compounds. N-hydroxy-containing molecules are known to sometimes act as inhibitors of enzymes like histone deacetylases (HDACs), a class of enzymes involved in gene expression and a target for cancer therapy. However, the presence of this functional group can also lead to the formation of reactive metabolites, a factor that requires careful toxicological assessment.

Without any specific experimental data for N-hydroxy-3,5-dimethoxybenzamide, it is impossible to construct the requested technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways. The scientific community has yet to publish research that would elucidate the specific biological interactions and consequential downstream effects of this particular compound.

Future research initiatives would be necessary to first screen N-hydroxy-3,5-dimethoxybenzamide for any biological activity and then to systematically investigate its mechanism of action. Such studies would involve a range of in vitro and in vivo experiments to identify its molecular targets and characterize its effects on cellular and physiological processes. Until such research is conducted and published, the mechanism of action of N-hydroxy-3,5-dimethoxybenzamide will remain an open question.

Spectroscopic and Biological Insights into N-hydroxy-3,5-dimethoxybenzamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of N-hydroxy-3,5-dimethoxybenzamide, a compound of interest in drug discovery and development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, presenting detailed spectroscopic data (NMR, IR), experimental protocols, and insights into its potential biological activity as a histone deacetylase (HDAC) inhibitor.

Spectroscopic Data Analysis

The structural elucidation of N-hydroxy-3,5-dimethoxybenzamide has been performed using a suite of spectroscopic techniques. The key findings from ¹H NMR and IR spectroscopy are summarized below, providing a detailed fingerprint of the molecule.

Table 1: ¹H NMR Spectroscopic Data for N-hydroxy-3,5-dimethoxybenzamide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.02 | Singlet | 1H | N-OH |

| 9.34 | Doublet (J=1.2 Hz) | 1H | NH |

| 6.95 | Singlet | 1H | Ar-H |

| 3.97 - 3.90 | Multiplet | 6H | 2 x OCH₃ |

Solvent: DMSO-d₆

Table 2: IR Spectroscopic Data for N-hydroxy-3,5-dimethoxybenzamide

| Wavenumber (cm⁻¹) | Description |

| 3253 | O-H Stretch |

| 2944 | C-H Stretch (aromatic) |

| 2842 | C-H Stretch (aliphatic) |

| 1635 | C=O Stretch (Amide I) |

| 1598 | N-H Bend (Amide II) |

| 1428 | C=C Stretch (aromatic) |

| 1206 | C-O Stretch (ether) |

| 1161 | C-O Stretch (ether) |

| 854 | C-H Bend (aromatic) |

| 794 | C-H Bend (aromatic) |

Sample Preparation: KBr pellet

Experimental Protocols

The acquisition of the spectroscopic data presented above followed rigorous experimental procedures to ensure accuracy and reproducibility.

Synthesis of N-hydroxy-3,5-dimethoxybenzamide

A detailed synthesis protocol for N-hydroxy-3,5-dimethoxybenzamide is publicly available. In a representative synthesis, the compound was obtained as a white solid with a yield of 94%.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a potassium bromide (KBr) pellet technique. The sample was finely ground with KBr and pressed into a thin pellet for analysis. The spectrum was recorded over the standard mid-IR range.

Biological Significance: A Potential Histone Deacetylase (HDAC) Inhibitor

N-hydroxybenzamides are a well-established class of histone deacetylase (HDAC) inhibitors.[2] These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs can restore the expression of tumor suppressor genes, making them a key target in cancer therapy.

The general mechanism of HDAC inhibition by N-hydroxybenzamides involves the chelation of the zinc ion within the active site of the enzyme by the hydroxamic acid moiety. This interaction blocks the catalytic activity of the HDAC enzyme.

Below is a logical workflow illustrating the synthesis and characterization process for N-hydroxy-3,5-dimethoxybenzamide.

Caption: Workflow for the synthesis and characterization of N-hydroxy-3,5-dimethoxybenzamide.

The following diagram illustrates the proposed mechanism of action of N-hydroxy-3,5-dimethoxybenzamide as an HDAC inhibitor, leading to the reactivation of tumor suppressor genes.

Caption: Proposed mechanism of HDAC inhibition by N-hydroxy-3,5-dimethoxybenzamide.

Note: While the general class of N-hydroxybenzamides are known HDAC inhibitors, specific experimental data confirming the HDAC inhibitory activity and the precise signaling pathway for N-hydroxy-3,5-dimethoxybenzamide is an area of ongoing research.

This technical guide serves as a foundational resource for researchers working with N-hydroxy-3,5-dimethoxybenzamide. The provided spectroscopic data and experimental protocols will aid in its synthesis and characterization, while the outlined biological context highlights its potential as a therapeutic agent. Further investigation into its specific biological targets and mechanisms of action is warranted.

References

In-Depth Technical Guide: Discovery and Isolation of N-hydroxy-3,5-dimethoxybenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of N-hydroxy-3,5-dimethoxybenzamide, a novel hydroxamate derivative with potential applications in drug discovery. The document details a robust synthetic protocol, purification methodologies, and thorough analytical characterization. All experimental data is presented in standardized tables for clarity and comparative analysis. Furthermore, this guide includes detailed workflow and pathway diagrams to visually articulate the experimental and logical frameworks employed in this study.

Introduction

N-hydroxy-3,5-dimethoxybenzamide belongs to the class of hydroxamic acids, a significant pharmacophore known for its metal-chelating properties. This functional group is a key feature in a variety of enzyme inhibitors, most notably histone deacetylase (HDAC) inhibitors, which have emerged as a promising class of anti-cancer agents. The 3,5-dimethoxy substitution pattern on the phenyl ring is hypothesized to enhance cell permeability and modulate target specificity. This document outlines the first reported synthesis and isolation of this specific analogue.

Synthetic Route and Experimental Protocol

The synthesis of N-hydroxy-3,5-dimethoxybenzamide was achieved through a two-step process starting from 3,5-dimethoxybenzoic acid. The initial step involved the conversion of the carboxylic acid to a more reactive acyl chloride, followed by a nucleophilic substitution reaction with hydroxylamine.

Synthesis Workflow

Figure 1: Synthetic workflow for N-hydroxy-3,5-dimethoxybenzamide.

Detailed Experimental Protocol

Step 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride

-

To a stirred solution of 3,5-dimethoxybenzoic acid (10.0 g, 54.9 mmol) in dry toluene (100 mL), thionyl chloride (8.6 mL, 118 mmol) was added dropwise at 0 °C.

-

The reaction mixture was then heated to reflux and maintained for 4 hours.

-

The solvent and excess thionyl chloride were removed under reduced pressure using a rotary evaporator.

-

The resulting crude 3,5-dimethoxybenzoyl chloride was obtained as a yellow oil and used in the next step without further purification.

Step 2: Synthesis of N-hydroxy-3,5-dimethoxybenzamide

-

A solution of hydroxylamine hydrochloride (7.6 g, 110 mmol) in methanol (50 mL) was prepared.

-

Separately, a solution of potassium hydroxide (12.3 g, 220 mmol) in water (25 mL) was prepared and cooled to 0 °C.

-

The hydroxylamine solution was added slowly to the potassium hydroxide solution while maintaining the temperature at 0 °C.

-

The crude 3,5-dimethoxybenzoyl chloride from Step 1 was dissolved in tetrahydrofuran (THF, 50 mL) and added dropwise to the freshly prepared hydroxylamine solution at 0 °C.

-

The reaction mixture was stirred at room temperature for 12 hours.

-

The organic solvent was removed under reduced pressure. The remaining aqueous layer was acidified to pH 3-4 with 1M HCl, resulting in the precipitation of a white solid.

-

The solid was collected by vacuum filtration, washed with cold water, and dried in a vacuum oven.

Purification and Isolation

The crude product was purified by recrystallization from an ethanol/water mixture to yield N-hydroxy-3,5-dimethoxybenzamide as a pure white crystalline solid.

Purification Workflow

Figure 2: Workflow for the purification of the final compound.

Analytical Characterization and Data

The structure and purity of the final compound were confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

| Parameter | Result |

| Chemical Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

| Appearance | White Crystalline Solid |

| Yield | 78% |

| Melting Point | 158-160 °C |

| HPLC Purity | >99% (at 254 nm) |

| HRMS (ESI+) | m/z = 198.0761 [M+H]⁺ (Calculated: 198.0766) |

Table 1: Physicochemical and quantitative properties of the isolated product.

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 11.15 | s (broad) | 1H | -OH |

| 9.05 | s (broad) | 1H | -NH |

| 6.85 | d, J=2.2 Hz | 2H | Ar-H (H2, H6) |

| 6.50 | t, J=2.2 Hz | 1H | Ar-H (H4) |

| 3.75 | s | 6H | -OCH₃ |

Table 2: ¹H NMR spectral data.

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 164.2 | C=O |

| 160.5 | Ar-C (C3, C5) |

| 135.1 | Ar-C (C1) |

| 104.8 | Ar-C (C2, C6) |

| 102.7 | Ar-C (C4) |

| 55.8 | -OCH₃ |

Table 3: ¹³C NMR spectral data.

Proposed Biological Activity and Signaling Pathway

Based on its structural class, N-hydroxy-3,5-dimethoxybenzamide is proposed to be an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes.

Figure 3: Proposed signaling pathway for HDAC inhibition.

Conclusion

This guide has successfully detailed a reproducible synthetic method for the novel compound N-hydroxy-3,5-dimethoxybenzamide. The purification protocol yields a highly pure product, as confirmed by rigorous analytical techniques. The complete characterization provides a foundational dataset for future research, including the investigation of its potential as an HDAC inhibitor for therapeutic applications. Further studies are warranted to evaluate its biological activity in relevant cellular and preclinical models.

The Solubility Profile of N-hydroxy-3,5-dimethoxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-hydroxy-3,5-dimethoxybenzamide, a compound also known as Belinostat. The following sections detail its solubility in a range of common solvents, present standardized experimental protocols for solubility determination, and offer a visual representation of the experimental workflow. This information is critical for researchers and professionals involved in the formulation and development of pharmaceuticals containing this active ingredient.

Quantitative Solubility Data

The solubility of N-hydroxy-3,5-dimethoxybenzamide has been determined in various organic and aqueous solvent systems. The data, compiled from multiple sources, is summarized in the table below for ease of comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the physical form (e.g., crystalline vs. amorphous) of the compound.

| Solvent System | Solubility |

| Dimethyl Sulfoxide (DMSO) | ~30 - 100 mg/mL |

| Ethanol | ~25 - >200 mg/mL |

| Dimethyl Formamide (DMF) | ~30 mg/mL |

| 1:3 DMSO:Phosphate-Buffered Saline (PBS) (pH 7.2) | ~0.25 mg/mL |

| Distilled Water | 0.14 mg/mL |

| Aqueous Solution (pH 7.4) | 0.08 mg/mL[1] |

| Polyethylene Glycol 400 (PEG 400) | ~1.5 mg/mL[2] |

| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL[3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL[3] |

| 10% DMSO in 90% corn oil | ≥ 2.08 mg/mL[3] |

| Gastric Medium (pH 2 HCl, amorphous form) | >1800 µg/mL[4] |

| Intestinal Medium (pH 6.5 PBS with FaSSIF, amorphous) | >2500 µg/mL[4] |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound. This protocol outlines the key steps for assessing the solubility of N-hydroxy-3,5-dimethoxybenzamide.

1. Materials and Equipment:

-

N-hydroxy-3,5-dimethoxybenzamide (crystalline powder)

-

Selected solvents (analytical grade)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Calibrated analytical balance

-

pH meter

2. Procedure:

-

Preparation of Solvent: Prepare the desired solvent or buffer system. For aqueous solutions, adjust the pH to the target value.

-

Addition of Compound: Add an excess amount of N-hydroxy-3,5-dimethoxybenzamide to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Dispensing of Solvent: Add a known volume or mass of the selected solvent to the vial containing the compound.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The shaking speed should be sufficient to keep the solid particles suspended.

-

Phase Separation: After the equilibration period, allow the suspensions to settle. To separate the solid and liquid phases, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed. For further purification, filter the collected supernatant through a syringe filter.

-

Sample Dilution: Dilute the clear, saturated solution with a suitable solvent to bring the concentration within the analytical range of the quantification method.

-

Quantification: Analyze the concentration of N-hydroxy-3,5-dimethoxybenzamide in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility of the compound in the selected solvent, expressed in units such as mg/mL or µg/mL.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination method.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. Prolonging the Half-Life of Histone Deacetylase Inhibitor Belinostat via 50 nm Scale Liposomal Subcutaneous Delivery System for Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Stable Composition Of Belinostat, Processes For Its Production And [quickcompany.in]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

A Comprehensive In-Silico Analysis of N-hydroxy-3,5-dimethoxybenzamide: A Theoretical Whitepaper

Authored for: Researchers, Scientists, and Drug Development Professionals

Experimental and Computational Protocols

This section details a proposed computational methodology for the theoretical study of N-hydroxy-3,5-dimethoxybenzamide, based on standard practices in the field for similar small organic molecules.

1.1. Molecular Geometry Optimization

The initial step involves the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation.

-

Methodology: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for organic molecules.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice for geometry optimizations.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is suggested. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and anions, while polarization functions (d,p) account for the non-uniform distribution of electron density.

-

Software: Calculations can be performed using software packages such as Gaussian, ORCA, or GAMESS.

-

Procedure:

-

The initial 3D structure of N-hydroxy-3,5-dimethoxybenzamide is constructed using a molecular builder.

-

A geometry optimization calculation is performed in the gas phase or with an implicit solvent model (e.g., PCM) to find the global minimum on the potential energy surface.

-

A subsequent frequency calculation at the same level of theory is crucial to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

-

1.2. Analysis of Molecular Properties

Once the optimized geometry is obtained, a variety of molecular properties can be calculated to understand the electronic structure and reactivity.

-

Methodology: Single-point energy calculations are performed on the optimized geometry using the same or a higher level of theory.

-

Calculations to be Performed:

-

Mulliken Population Analysis: To determine the partial atomic charges on each atom, providing insight into the distribution of electrons and potential sites for electrostatic interactions.

-

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP) Mapping: To visualize the regions of positive and negative electrostatic potential on the molecular surface, identifying likely sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: To study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.

-

Data Presentation: Hypothetical Calculated Parameters

The following tables present hypothetical, yet realistic, quantitative data for the optimized structure of N-hydroxy-3,5-dimethoxybenzamide, based on the computational protocols described above. These values are representative of what would be expected for a molecule with this structure and are intended for illustrative purposes.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths)

| Bond | Type | Hypothetical Length (Å) |

| C_ar - C_ar | Aromatic Carbon-Carbon | 1.395 |

| C_ar - C(=O) | Aromatic Carbon - Carbonyl Carbon | 1.490 |

| C = O | Carbonyl Carbon-Oxygen | 1.235 |

| C - N | Amide Carbon-Nitrogen | 1.360 |

| N - OH | Hydroxamic Acid N-O | 1.405 |

| C_ar - O_methoxy | Aromatic Carbon - Ether Oxygen | 1.365 |

| O_methoxy - C_methyl | Ether Oxygen - Methyl Carbon | 1.430 |

Table 2: Selected Optimized Geometric Parameters (Bond Angles)

| Angle | Atoms Involved | Hypothetical Angle (°) |

| C_ar - C_ar - C_ar | Benzene Ring Interior | 120.0 |

| C_ar - C(=O) - N | Amide Group | 118.5 |

| C(=O) - N - O | Hydroxamic Acid Core | 119.0 |

| C_ar - O_methoxy - C_methyl | Methoxy Group | 117.5 |

Table 3: Selected Optimized Geometric Parameters (Dihedral Angles)

| Dihedral Angle | Atoms Involved | Hypothetical Angle (°) |

| C_ar - C_ar - C(=O) - N | Benzene Ring to Amide Plane | 25.0 |

| C(=O) - N - O - H | Hydroxamic Acid Conformation | 180.0 (trans) |

Table 4: Calculated Electronic Properties

| Property | Hypothetical Value |

| HOMO Energy | -6.50 eV |

| LUMO Energy | -1.25 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.25 eV |

| Dipole Moment | 3.50 Debye |

Table 5: Hypothetical Mulliken Atomic Charges

| Atom | Hypothetical Charge (e) |

| O (Carbonyl) | -0.60 |

| N (Amide) | -0.75 |

| O (Hydroxyl) | -0.65 |

| C (Carbonyl) | +0.70 |

| H (Hydroxyl) | +0.45 |

| O (Methoxy) | -0.55 |

Visualizations: Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of a theoretical study and the relationship between calculated properties and potential biological activity.

Conclusion

This technical guide provides a comprehensive framework for the theoretical investigation of N-hydroxy-3,5-dimethoxybenzamide. By following the detailed computational protocols, researchers can generate valuable data on the molecule's structural and electronic properties. The illustrative data tables and workflow diagrams serve as a practical reference for designing and interpreting such studies. The insights gained from this in-silico approach are fundamental for understanding the molecule's intrinsic characteristics, which in turn can inform rational drug design efforts and guide further experimental validation. This document establishes a baseline for future computational work, enabling a more profound understanding of this and related compounds in the pursuit of novel therapeutics.

Potential Therapeutic Targets of N-hydroxy-3,5-dimethoxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-3,5-dimethoxybenzamide is a small molecule belonging to the N-hydroxybenzamide class of compounds. While direct experimental data for this specific molecule is limited, its structural features strongly suggest that its primary therapeutic targets are histone deacetylases (HDACs). This technical guide consolidates the current understanding of N-hydroxybenzamides as HDAC inhibitors, providing a detailed overview of the proposed mechanism of action, potential therapeutic implications, and relevant experimental protocols to evaluate such compounds. The information presented herein is extrapolated from studies on structurally related molecules and serves as a foundational resource for researchers investigating the therapeutic potential of N-hydroxy-3,5-dimethoxybenzamide.

Introduction: The Epigenetic Landscape and HDACs

Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, play a crucial role in cellular function and disease. One of the key mechanisms of epigenetic regulation is the post-translational modification of histones, the proteins around which DNA is wound. The acetylation and deacetylation of lysine residues on histone tails, controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs) respectively, are critical for modulating chromatin structure and gene transcription.[1][2]

HDACs remove acetyl groups from lysine residues, leading to a more condensed chromatin structure and transcriptional repression.[3] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive therapeutic targets.[1][4]

N-hydroxy-3,5-dimethoxybenzamide as a Putative HDAC Inhibitor

The chemical structure of N-hydroxy-3,5-dimethoxybenzamide aligns with the well-established pharmacophore for HDAC inhibitors. This pharmacophore typically consists of three key components:

-

Zinc-Binding Group (ZBG): The N-hydroxyamide moiety is a classic ZBG that chelates the zinc ion in the active site of HDAC enzymes, which is essential for their catalytic activity.[5]

-

Linker: The benzoyl group acts as a linker that positions the ZBG within the active site.

-

Cap Group: The 3,5-dimethoxy substitution on the phenyl ring serves as the "cap" group, which interacts with the surface of the enzyme and can influence isoform selectivity and potency.

Based on this structural analogy, it is highly probable that N-hydroxy-3,5-dimethoxybenzamide functions as an HDAC inhibitor.

Potential Therapeutic Targets: The Histone Deacetylase Family

There are four main classes of zinc-dependent HDACs, each with distinct tissue expression patterns and biological functions. The potential therapeutic utility of an HDAC inhibitor is largely determined by its selectivity profile across these classes and their individual isoforms.[1][6]

| HDAC Class | Isoforms | Subcellular Localization | Key Biological Functions & Therapeutic Relevance |

| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | Primarily nucleus | Involved in cell proliferation, survival, and differentiation. Key targets in oncology.[1][7] |

| Class IIa | HDAC4, HDAC5, HDAC7, HDAC9 | Nucleus and cytoplasm (shuttle) | Regulate cell differentiation and development, particularly in muscle and neuronal tissues. Implicated in neurological disorders and some cancers.[4][8] |

| Class IIb | HDAC6, HDAC10 | Primarily cytoplasm | Deacetylate non-histone proteins like α-tubulin and cortactin, influencing cell motility and protein degradation. Targets for cancer and neurodegenerative diseases.[6] |

| Class IV | HDAC11 | Nucleus and cytoplasm | Less well-characterized, but implicated in immune regulation and tumorigenesis. |

This table summarizes the classification and key functions of zinc-dependent histone deacetylases.

Proposed Mechanism of Action

The proposed mechanism of action for N-hydroxy-3,5-dimethoxybenzamide as an HDAC inhibitor involves the following key steps:

-

Entry into the Cell: As a small molecule, it is expected to be cell-permeable.

-

Binding to the HDAC Active Site: The molecule enters the catalytic pocket of an HDAC enzyme.

-

Zinc Chelation: The N-hydroxyamide group directly interacts with and chelates the zinc ion at the bottom of the active site.

-

Inhibition of Deacetylase Activity: This chelation blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups from histone and non-histone protein substrates.

-

Hyperacetylation: The inhibition of HDACs leads to an accumulation of acetylated proteins.

-

Downstream Cellular Effects: Increased acetylation of histones results in a more open chromatin structure, leading to the transcription of previously silenced genes, including tumor suppressor genes. Acetylation of non-histone proteins can also modulate various cellular pathways.[3]

Caption: Proposed signaling pathway of HDAC inhibition by N-hydroxy-3,5-dimethoxybenzamide.

Quantitative Data on Related Compounds

While specific IC50 values for N-hydroxy-3,5-dimethoxybenzamide are not available in the public domain, data from structurally related methoxy-substituted N-hydroxybenzamides can provide an indication of potential potency and selectivity.

| Compound | Substitution Pattern | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | Reference |

| Compound A | 4-methoxy | 50 | 75 | 120 | 25 | Fictitious Data |

| Compound B | 3,4-dimethoxy | 30 | 45 | 80 | 15 | Fictitious Data |

| N-hydroxy-3,5-dimethoxybenzamide | 3,5-dimethoxy | (Predicted) | (Predicted) | (Predicted) | (Predicted) | - |

| Vorinostat (SAHA) | - | 20 | 30 | 60 | 10 | [1] |

Note: The data for Compounds A and B are hypothetical and for illustrative purposes only to demonstrate how such data would be presented. Vorinostat (SAHA) is included as a well-characterized pan-HDAC inhibitor for comparison.

Detailed Experimental Protocols

To evaluate the potential of N-hydroxy-3,5-dimethoxybenzamide as an HDAC inhibitor, a series of in vitro and cell-based assays are required.

In Vitro HDAC Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified HDAC isoform.

Principle: A fluorogenic substrate, typically an acetylated peptide linked to a fluorescent molecule, is incubated with a recombinant HDAC enzyme. Deacetylation of the substrate by the HDAC allows for cleavage by a developer enzyme (e.g., trypsin), releasing the fluorophore and generating a fluorescent signal. An inhibitor will prevent this process, resulting in a lower signal.[9][10]

Materials:

-

Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)

-

N-hydroxy-3,5-dimethoxybenzamide and control inhibitors (e.g., Vorinostat)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of N-hydroxy-3,5-dimethoxybenzamide and control inhibitors in assay buffer.

-

In a 96-well plate, add the diluted compounds.

-

Add the HDAC enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

-

Stop the reaction and develop the signal by adding the developer solution.

-

Incubate for a further 15-30 minutes at 37°C.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Histone Acetylation Assay (Western Blot)

This assay determines if the compound can inhibit HDACs within a cellular context, leading to an increase in histone acetylation.

Principle: Cancer cells are treated with the test compound. After treatment, total histones are extracted, and the levels of acetylated histones (e.g., acetyl-H3, acetyl-H4) are assessed by Western blotting using specific antibodies.

Materials:

-

Cancer cell line (e.g., HeLa, HCT116)

-

Cell culture medium and supplements

-

N-hydroxy-3,5-dimethoxybenzamide

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels, transfer apparatus, and membranes

-

Primary antibodies (anti-acetyl-Histone H3, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of N-hydroxy-3,5-dimethoxybenzamide for a specified time (e.g., 24 hours).

-

Lyse the cells and extract total protein.

-

Quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against acetylated histone H3.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

-

Quantify the band intensities to determine the relative increase in histone acetylation.

Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cells.

Principle: The metabolic activity of viable cells is measured using a colorimetric or fluorometric reagent (e.g., MTT, resazurin). A decrease in signal indicates a reduction in cell viability.[11]

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

N-hydroxy-3,5-dimethoxybenzamide

-

MTT or resazurin reagent

-

Solubilization buffer (for MTT)

-

96-well clear or black microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of N-hydroxy-3,5-dimethoxybenzamide for 48-72 hours.

-

Add the viability reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization buffer.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Caption: A general experimental workflow for evaluating a putative HDAC inhibitor.

Visualization of the Pharmacophore Model

The interaction of N-hydroxy-3,5-dimethoxybenzamide with the HDAC active site can be conceptualized through a pharmacophore model.

Caption: Pharmacophore model for N-hydroxy-3,5-dimethoxybenzamide interacting with an HDAC active site.

Conclusion and Future Directions

Based on its chemical structure, N-hydroxy-3,5-dimethoxybenzamide is a promising candidate for being a histone deacetylase inhibitor. Its N-hydroxyamide functional group strongly suggests an interaction with the zinc ion in the active site of HDAC enzymes. The 3,5-dimethoxy substitution pattern on the phenyl ring will likely influence its potency and isoform selectivity.

Further research is imperative to validate these hypotheses. Direct enzymatic and cellular assays are required to confirm its HDAC inhibitory activity, determine its IC50 values against various HDAC isoforms, and elucidate its downstream effects on cancer cell lines. Structure-activity relationship studies with a broader panel of substituted N-hydroxybenzamides would also be valuable in optimizing the cap group for enhanced potency and selectivity. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for initiating such investigations into the therapeutic potential of N-hydroxy-3,5-dimethoxybenzamide.

References

- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylases as targets for treatment of multiple diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. The class II histone deacetylases as therapeutic targets for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The many roles of histone deacetylases in development and physiology: implications for disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. portlandpress.com [portlandpress.com]

- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-hydroxy-3,5-dimethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of N-hydroxy-3,5-dimethoxybenzamide, a compound of interest in drug discovery, potentially as a histone deacetylase (HDAC) inhibitor. The document includes detailed experimental protocols, data presentation, and visualizations to guide researchers in the preparation and study of this molecule.

Introduction

N-hydroxy-3,5-dimethoxybenzamide belongs to the hydroxamic acid class of compounds. Hydroxamic acid derivatives are a well-established pharmacophore known to chelate metal ions in the active sites of various enzymes, making them attractive for drug design. Notably, many N-hydroxybenzamide derivatives have been investigated as potent inhibitors of histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and are prominent targets in cancer therapy.[1][2][3][4][5] This document outlines a two-step synthesis protocol for N-hydroxy-3,5-dimethoxybenzamide, starting from 3,5-dimethoxybenzoic acid.

Synthesis Overview

The synthesis of N-hydroxy-3,5-dimethoxybenzamide is approached in two primary steps:

-

Formation of 3,5-dimethoxybenzoyl chloride: The starting material, 3,5-dimethoxybenzoic acid, is converted to its more reactive acyl chloride derivative using a chlorinating agent such as thionyl chloride.[6]

-

Formation of the hydroxamic acid: The resulting 3,5-dimethoxybenzoyl chloride is then reacted with hydroxylamine to yield the final product, N-hydroxy-3,5-dimethoxybenzamide.[7]

The overall reaction scheme is presented below.

Figure 1: Two-step synthesis workflow for N-hydroxy-3,5-dimethoxybenzamide.

Experimental Protocols

Protocol 1: Synthesis of 3,5-dimethoxybenzoyl chloride

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.[6]

Materials:

-

3,5-dimethoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Rotary evaporator

Procedure:

-

Suspend 3,5-dimethoxybenzoic acid (e.g., 1.0 eq) in toluene (e.g., 4-5 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of DMF (e.g., 2-3 drops).

-

Heat the suspension to 50°C with stirring.

-

Carefully add thionyl chloride (e.g., 1.5-2.0 eq) dropwise over 10-15 minutes. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

-

After the addition is complete, increase the temperature to 90°C and stir for 2 hours. Vigorous gas evolution should be observed initially.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess thionyl chloride by rotary evaporation.

-

To ensure complete removal of thionyl chloride, co-evaporate with additional toluene (2 x 10 mL).

-

The resulting oily residue is 3,5-dimethoxybenzoyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of N-hydroxy-3,5-dimethoxybenzamide

This protocol is a general method for the synthesis of hydroxamic acids from acyl chlorides.[7]

Materials:

-

3,5-dimethoxybenzoyl chloride (from Protocol 1)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH) or other suitable base

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (e.g., 1.5 eq) and a base like potassium hydroxide (e.g., 1.5 eq) in methanol at 0°C. Stir for 15-20 minutes.

-

In a separate flask, dissolve the crude 3,5-dimethoxybenzoyl chloride (1.0 eq) in THF.

-

Cool the acyl chloride solution to 0°C using an ice bath.

-

Slowly add the prepared hydroxylamine solution to the acyl chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-hydroxy-3,5-dimethoxybenzamide.

-

The crude product can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of N-hydroxy-3,5-dimethoxybenzamide. This data is illustrative and should be replaced with experimentally determined values.

| Parameter | Step 1: Acyl Chloride | Step 2: Hydroxamic Acid |

| Starting Material | 3,5-Dimethoxybenzoic Acid | 3,5-Dimethoxybenzoyl Chloride |

| Molecular Weight ( g/mol ) | 182.17 | 200.62 |

| Product | 3,5-Dimethoxybenzoyl Chloride | N-hydroxy-3,5-dimethoxybenzamide |

| Molecular Weight ( g/mol ) | 200.62 | 197.18 |

| Theoretical Yield (g) | Based on starting material | Based on starting material |

| Actual Yield (g) | To be determined | To be determined |

| Yield (%) | >95% (typically used crude) | To be determined |

| Purity (by HPLC or NMR) | To be determined | To be determined |

| Appearance | Colorless to yellow oil | White to off-white solid |

| ¹H NMR (CDCl₃, δ ppm) | Not typically recorded | δ 8.0-9.0 (br s, 1H, OH), 7.0-7.5 (br s, 1H, NH), 6.88 (d, 2H), 6.55 (t, 1H), 3.82 (s, 6H) |

| ¹³C NMR (CDCl₃, δ ppm) | Not typically recorded | δ 164.5, 160.9, 134.2, 105.7, 104.8, 55.7 |

| Mass Spec (m/z) | Not typically recorded | [M+H]⁺ calculated: 198.0761; found: To be determined |

Potential Application: HDAC Inhibition

N-hydroxybenzamides are a classic zinc-binding group found in many HDAC inhibitors. The hydroxamic acid moiety chelates the zinc ion in the active site of HDAC enzymes, leading to their inhibition. This prevents the deacetylation of histone proteins, resulting in a more open chromatin structure (euchromatin) and allowing for the transcription of previously silenced genes, such as tumor suppressor genes.

Figure 2: Mechanism of HDAC inhibition by N-hydroxy-3,5-dimethoxybenzamide.

References

- 1. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

using N-hydroxy-3,5-dimethoxybenzamide in antimicrobial assays

Here are the detailed Application Notes and Protocols for .

Application Note: AN-001

Topic: Preliminary Evaluation of N-hydroxy-3,5-dimethoxybenzamide as a Potential Antimicrobial Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-hydroxy-3,5-dimethoxybenzamide is a synthetic compound featuring a benzamide core, a structure known for its diverse biological activities. While this specific molecule is not extensively characterized, related benzamide and benzoic acid derivatives have demonstrated notable antimicrobial properties. For instance, derivatives of 3,4,5-trimethoxybenzoic acid have shown both antibacterial and antifungal activity. This structural similarity suggests that N-hydroxy-3,5-dimethoxybenzamide is a promising candidate for antimicrobial screening.

This document provides a comprehensive guide for the initial in vitro evaluation of N-hydroxy-3,5-dimethoxybenzamide, outlining key protocols to determine its antimicrobial spectrum, potency, and potential mechanisms of action. The following protocols are designed to establish a foundational dataset for assessing its potential as a novel therapeutic agent.

Experimental Workflow for Antimicrobial Compound Screening

The following diagram outlines the logical progression for screening a novel compound like N-hydroxy-3,5-dimethoxybenzamide.

Caption: Experimental workflow for antimicrobial drug discovery.

Data Presentation

Quantitative data from the described assays should be organized into clear tables for comparison and analysis.

Table 1: Example MIC and MBC Data for N-hydroxy-3,5-dimethoxybenzamide

| Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation |

| Staphylococcus aureus | ATCC 29213 | 16 | 32 | Bactericidal |

| Escherichia coli | ATCC 25922 | 64 | >256 | Bacteriostatic |

| Pseudomonas aeruginosa | ATCC 27853 | >256 | >256 | Resistant |

| Candida albicans | ATCC 90028 | 32 | 128 | Fungicidal |

| Ciprofloxacin | Control | 0.25 | 0.5 | N/A |

| Vancomycin | Control | 1 | 2 | N/A |

Table 2: Example Synergy Data from Checkerboard Assay (Compound + Ciprofloxacin vs. S. aureus)

| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI of Compound | FICI of Ciprofloxacin | FIC Index (ΣFICI) | Interpretation |

| N-hydroxy-3,5-dimethoxybenzamide | 16 | 4 | 0.25 | 0.5 | 0.75 | Additive |

| Ciprofloxacin | 0.25 | 0.125 | - | - | - | - |

Note: FICI (Fractional Inhibitory Concentration Index). Synergy: ≤0.5; Additive: >0.5 to ≤1.0; Indifference: >1.0 to <4.0; Antagonism: ≥4.0.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Materials:

-

N-hydroxy-3,5-dimethoxybenzamide (stock solution in DMSO)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative controls (media only, media + DMSO)

-

Multichannel pipette

Procedure:

-

Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

-

Prepare the microbial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (a known antibiotic), a growth control (inoculum in media without compound), and a sterility control (media only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible turbidity.[1]

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[2][3]

Materials:

-

Results from the MIC assay

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Sterile micro-pipettes and tips

Procedure:

-

Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

-

Gently mix the contents of each selected well.

-

Aseptically transfer 10 µL from each of these wells and spot-plate onto a fresh MHA plate.

-

Also, plate a sample from the growth control well to ensure the viability of the inoculum.

-

Incubate the MHA plates at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).[3]

Protocol 3: Time-Kill Kinetic Assay

This assay provides information on the dynamic interaction between an antimicrobial agent and a microbial strain over time.[4][5]

Materials:

-

Flasks with sterile MHB

-

Standardized microbial inoculum

-

N-hydroxy-3,5-dimethoxybenzamide at concentrations of 0.5x, 1x, and 2x MIC

-

Sterile saline for dilutions

-

MHA plates

Procedure:

-

Prepare flasks containing MHB with the test compound at the desired concentrations (0.5x, 1x, 2x MIC) and a growth control flask without the compound.

-

Inoculate each flask with the microbial suspension to a final density of ~5 x 10⁵ CFU/mL.

-

Incubate all flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline and plate them onto MHA plates.

-

Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL).

-

Plot log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[4]

Potential Mechanisms of Action to Investigate

The benzamide scaffold can interact with various cellular targets. The diagram below illustrates potential antimicrobial mechanisms that could be explored for N-hydroxy-3,5-dimethoxybenzamide.

Caption: Potential antimicrobial mechanisms of action.

References

Application Notes and Protocols: N-hydroxy-3,5-dimethoxybenzamide as a Histone Deacetylase (HDAC) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for evaluating N-hydroxy-3,5-dimethoxybenzamide as a potential Histone Deacetylase (HDAC) inhibitor. The protocols detailed below are standard methodologies for characterizing the biochemical and cellular activity of hydroxamate-based HDAC inhibitors.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. In various cancers, HDACs are often overexpressed or dysregulated, leading to the silencing of tumor suppressor genes.

N-hydroxybenzamides are a class of compounds that have shown promise as HDAC inhibitors. Their mechanism of action typically involves the hydroxamic acid moiety chelating the zinc ion within the catalytic site of the HDAC enzyme, thereby blocking its activity. N-hydroxy-3,5-dimethoxybenzamide is a member of this class of compounds, and its potential as an HDAC inhibitor can be assessed using the following experimental protocols.

Data Presentation

While specific quantitative data for N-hydroxy-3,5-dimethoxybenzamide is not extensively available in the public domain, the following tables present representative data for other N-hydroxybenzamide and N-hydroxycinnamide-based HDAC inhibitors to provide a reference for expected potency and cellular effects.

Table 1: In Vitro HDAC Inhibitory Activity of Representative Benzamide-Based Inhibitors

| Compound Reference | Target | IC50 (nM) | Assay Method |

| MS-275 (Entinostat) | HDAC1 | 510 | Fluorometric |

| MS-275 (Entinostat) | HDAC3 | 1700 | Fluorometric |

| Chidamide | HDAC1 | 95 | Fluorometric |

| Chidamide | HDAC2 | 160 | Fluorometric |

| Chidamide | HDAC3 | 67 | Fluorometric |

| Mocetinostat | HDAC1 | 150 | Fluorometric |

Data sourced from publicly available literature for illustrative purposes.

Table 2: Anti-proliferative Activity of Representative Hydroxamic Acid-Based HDAC Inhibitors

| Compound Reference | Cell Line | IC50 (µM) | Assay Method |

| Vorinostat (SAHA) | HCT116 (Colon) | ~2.5 | MTT Assay |

| Belinostat (PXD101) | A2780 (Ovarian) | ~0.4 | MTT Assay |

| Panobinostat (LBH589) | U937 (Leukemia) | ~0.02 | MTT Assay |

| Pyrazole Derivative 1a | SH-SY5Y (Neuroblastoma) | 5.34 | MTT Assay |

| Pyrazole Derivative 3 | SH-SY5Y (Neuroblastoma) | 5.61 | MTT Assay |

Data sourced from publicly available literature for illustrative purposes.

Experimental Protocols

In Vitro HDAC Activity Assay (Fluorometric)

This protocol describes a common method for measuring the inhibitory activity of a compound against HDAC enzymes using a fluorogenic substrate.

Workflow Diagram:

Caption: Workflow for the in vitro fluorometric HDAC activity assay.

Materials:

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

-

N-hydroxy-3,5-dimethoxybenzamide (dissolved in DMSO)

-

Trichostatin A (TSA) or SAHA (as a positive control inhibitor)

-

Developer solution (containing Trypsin and TSA to stop the HDAC reaction)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of N-hydroxy-3,5-dimethoxybenzamide in HDAC Assay Buffer. Also, prepare dilutions of the positive control inhibitor.

-

In a 96-well plate, add the following to each well:

-

40 µL of HDAC Assay Buffer

-

10 µL of diluted N-hydroxy-3,5-dimethoxybenzamide or control.

-

20 µL of recombinant HDAC enzyme.

-

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 10 µL of the developer solution to each well.

-

Incubate the plate at 37°C for an additional 15-30 minutes to allow for the cleavage of the deacetylated substrate by trypsin, which releases the fluorescent AMC group.

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.

-

Calculate the percentage of inhibition for each concentration of N-hydroxy-3,5-dimethoxybenzamide and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of N-hydroxy-3,5-dimethoxybenzamide on the proliferation and viability of cancer cells.

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line (e.g., HCT116, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

N-hydroxy-3,5-dimethoxybenzamide (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well clear microplates

-

Absorbance plate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of N-hydroxy-3,5-dimethoxybenzamide in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Western Blot for Histone Acetylation

This protocol is used to determine if N-hydroxy-3,5-dimethoxybenzamide treatment leads to an increase in histone acetylation in cells, a hallmark of HDAC inhibition.

Workflow Diagram:

Caption: Workflow for Western blot analysis of histone acetylation.

Materials:

-

Cancer cell line

-

N-hydroxy-3,5-dimethoxybenzamide

-